molecular formula C11H12INO B8151799 Azetidin-1-yl(3-iodo-4-methylphenyl)methanone

Azetidin-1-yl(3-iodo-4-methylphenyl)methanone

Cat. No.: B8151799
M. Wt: 301.12 g/mol
InChI Key: SDOTZVHOLSCRGW-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-iodo-4-methylphenyl)methanone: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines . This compound features an azetidine ring attached to a 3-iodo-4-methylphenyl group through a methanone linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl(3-iodo-4-methylphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 3-iodo-4-methylphenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the starting material can be an N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, ring-opening polymerization, and other advanced techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(3-iodo-4-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of azetidin-1-yl(3-iodo-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Properties

IUPAC Name

azetidin-1-yl-(3-iodo-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOTZVHOLSCRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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